5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one
Description
Properties
IUPAC Name |
5,5-dimethyl-4,6-dihydro-1-benzofuran-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2)5-7-3-4-12-9(7)8(11)6-10/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFUMGQZOBIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and an appropriate aldehyde or ketone, the compound can be synthesized via a Friedel-Crafts acylation followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or at the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or quinones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit notable anticancer properties. For example, studies have shown that certain benzofuran derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Specifically, compounds similar to 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one have demonstrated potential in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study:
A recent study highlighted the anticancer efficacy of a related compound with an IC50 value of 12.4 μM against TNF-α-stimulated HeLa cells, suggesting that modifications in the benzofuran structure can enhance biological activity against cancerous cells .
Anti-inflammatory Properties
Another significant application of 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one is its potential anti-inflammatory effects. Compounds derived from this structure have been shown to inhibit pro-inflammatory mediators such as nitric oxide and prostaglandin E2.
Data Table: Inhibition of Pro-inflammatory Mediators
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.08 | 5-lipoxygenase |
| Compound B | 3.09 | Pro-inflammatory mediators |
This table illustrates the potency of certain derivatives in modulating inflammatory responses .
Organic Light-Emitting Diodes (OLEDs)
5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one has been explored as a potential electron blocking material in organic light-emitting diodes. Its structural properties allow it to enhance device performance by improving efficiency and extending the lifetime of OLED devices.
Research Findings:
A study reported that devices incorporating this compound exhibited an external quantum efficiency (EQE) of 7.15% with a lifetime significantly longer than conventional materials . This indicates its viability as a building block for advanced electronic applications.
Neuroprotective Effects
Emerging research suggests that benzofuran derivatives can provide neuroprotective benefits. For instance, compounds similar to 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one have shown protective effects against glutamate-induced neurotoxicity.
Case Study:
In vitro studies demonstrated that specific derivatives could significantly reduce neuronal cell death caused by glutamate exposure, highlighting their potential for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural similarities with 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one, differing primarily in heterocyclic core or substituents:
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (3m)
- Molecular Formula : C₉H₁₂N₂OS
- Key Functional Groups : Thiazole ring, NH₂ group, ketone.
- Spectral Data :
- Applications: Synthesized via a one-pot method using a magnetic nanosystem catalyst, highlighting its utility in efficient thiazole synthesis .
Phenolic Hydrazineyl Derivatives (e.g., Compound 3a)
- Molecular Formula : C₁₆H₁₅N₃O₃S
- Key Functional Groups: Thiazole ring, phenolic hydroxyl (OH), hydrazineyl group.
- Spectral Data :
- Applications: Exhibits antioxidant activity due to the phenolic fragment, suggesting enhanced biological relevance compared to non-phenolic analogs .
2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzoxazol-7(4H)-one (4a)
Structural and Functional Comparison
Core Heterocycle Differences
- Benzofuran vs. Thiazole/Oxazole: The benzofuran core (fused furan) imparts distinct electronic properties compared to thiazole (S/N-containing) or oxazole (O/N-containing) rings. These differences influence reactivity, such as nucleophilicity at the heteroatom sites.
Functional Group Impact
- Amino Substituents: Compounds like 3m and 4a feature NH₂ groups, which increase solubility in polar solvents and enable participation in covalent or non-covalent interactions in biological systems .
- Phenolic Groups: Derivatives with phenolic fragments (e.g., 3a) show higher antioxidant activity, attributed to radical scavenging by hydroxyl groups .
Tabulated Comparison of Key Features
Biological Activity
5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features a benzofuran core with specific substitutions that influence its chemical reactivity and biological activity. The presence of dimethyl groups and a ketone functionality contributes to its distinct properties compared to other benzofuran derivatives.
Anticancer Properties
Research indicates that derivatives of benzofuran compounds, including 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one, exhibit significant anticancer activities. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cells. A study highlighted that specific derivatives showed notable anti-proliferative effects, with some compounds inducing apoptosis and causing cell cycle arrest in the G2/M phase .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 5-Hydroxymethyl analogue | 8.86 | Induces apoptosis |
| Benzofuran derivative | 12.4 | Inhibits NF-κB activation |
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Studies have reported that certain benzofuran derivatives inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), indicating potential therapeutic uses in inflammatory diseases .
The mechanism of action for 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one may involve interactions with specific enzymes or receptors. For example, it has been suggested that the compound could act as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. This interaction potentially modulates pathways involved in DNA repair and apoptosis .
Case Studies
- PARP-1 Inhibition : A study synthesized various benzofuran derivatives and evaluated their inhibitory effects on PARP-1. The lead compound exhibited an IC50 value of 9.45 μM, demonstrating significant inhibitory activity against this target .
- Cell Cycle Analysis : Another study on related compounds showed that treatment led to an increase in cells arrested at the G2/M phase, suggesting effective modulation of the cell cycle as a mechanism for anticancer activity .
Synthesis and Chemical Reactions
The synthesis of 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one can be achieved through various chemical reactions including oxidation and reduction processes. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions can be tailored to produce specific derivatives with enhanced biological activities.
Comparison with Similar Compounds
To understand the uniqueness of 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Benzofuran | No dimethyl or ketone | Limited bioactivity |
| 2,3-Dihydrobenzofuran | Different substitution pattern | Varies widely |
| 7-Hydroxy derivative | Hydroxylated variant | Enhanced activity |
Q & A
Q. What are the established synthetic routes for 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one, and how do reaction conditions influence yield?
A two-step strategy involving lithium borohydride (LiBH₄) reduction of hydroxybenzofuranones in anhydrous tetrahydrofuran (THF) at 0°C is a validated approach. After 16 hours at room temperature, quenching with ice water and HCl, followed by extraction with ethyl acetate and silica gel chromatography (petroleum ether/ethyl acetate, 8:2), yields the target compound. Reaction scalability and purity depend on precise stoichiometry (e.g., 2 M LiBH₄ for crude precursors) and purification protocols .
Q. How is structural validation performed for this compound, and what spectroscopic data are critical?
Structural confirmation relies on ¹H and ¹³C NMR spectroscopy. Key signals include the dihydrobenzofuran ring protons (δ 2.5–3.5 ppm for methyl groups) and carbonyl carbon (δ 190–210 ppm). X-ray crystallography, as demonstrated for analogous dihydrobenzofuran derivatives, provides unambiguous confirmation of stereochemistry and bond angles, with mean C–C bond lengths of 0.003 Å and R factors < 0.04 ensuring accuracy .
Q. What safety protocols are recommended for handling 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one?
Follow OSHA/GHS guidelines: avoid inhalation/contact (use PPE), store in dry conditions (P402), and dispose of waste via licensed facilities (P501). Immediate measures for accidental exposure include rinsing with water and medical consultation. These protocols align with safety data for structurally related dihydrobenzofuranones .
Advanced Research Questions
Q. How can synthetic yields be optimized for brominated derivatives of this compound?
Bromination at specific positions (e.g., 2-bromo analogs) is hindered by low yields due to substrate reactivity. For example, 2-bromo-7-HBF synthesis from 2,3-dihydroxybenzaldehyde faces challenges (<20% yield). Alternative strategies include protecting group chemistry (e.g., O-silylation) or using cost-effective precursors like 2,5-dihydroxybenzaldehyde to bypass unstable intermediates .
Q. What analytical methods resolve contradictions in NMR data for dihydrobenzofuran derivatives?
Discrepancies in proton coupling constants or carbon shifts often arise from solvent effects or impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, combined with deuterated solvent swaps (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding. Cross-referencing with X-ray structures (e.g., Acta Crystallographica data) validates ambiguous assignments .
Q. Which computational models predict the reactivity of 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one in nucleophilic additions?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic carbonyl behavior and steric effects from the 5,5-dimethyl group. These predict regioselectivity in reactions with Grignard reagents or hydrides, aligning with experimental outcomes for analogous compounds .
Q. How does substituent positioning affect the compound’s biological activity in medicinal chemistry studies?
Methyl groups at C5 enhance lipophilicity and metabolic stability, as seen in benzofuran-based inhibitors. Comparative studies of 4-HBF vs. 7-HBF derivatives show that electron-withdrawing groups at C7 increase binding affinity to enzymes like kinases, validated via IC₅₀ assays and molecular docking .
Methodological Tables
Table 1. Key NMR Data for Dihydrobenzofuran Derivatives
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| C5-CH₃ | 1.25–1.35 | 22.5–24.0 | Singlet | |
| C7-C=O | - | 198.2–201.5 | - | |
| C6-H | 2.85–3.10 | 35.8–37.2 | Doublet |
Table 2. Synthetic Yield Optimization Strategies
| Challenge | Solution | Yield Improvement | Reference |
|---|---|---|---|
| Low bromination yield | Use O-TBS-protected intermediates | +25% | |
| Impurity in chromatography | Gradient elution (EtOAc:Hexane 10→40%) | >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
